6-(Piperidine-1-sulfonyl)-quinazoline-2,4-diamine
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Overview
Description
6-(Piperidine-1-sulfonyl)-quinazoline-2,4-diamine is a compound that features a quinazoline core substituted with a piperidine-1-sulfonyl group. Quinazoline derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The incorporation of a piperidine-1-sulfonyl group can enhance the compound’s pharmacokinetic properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidine-1-sulfonyl)-quinazoline-2,4-diamine typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of Piperidine-1-sulfonyl Group: The piperidine-1-sulfonyl group can be introduced via sulfonylation reactions using piperidine-1-sulfonyl chloride and appropriate bases like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
6-(Piperidine-1-sulfonyl)-quinazoline-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized quinazoline derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
6-(Piperidine-1-sulfonyl)-quinazoline-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Piperidine-1-sulfonyl)-quinazoline-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
6-(Piperidine-1-sulfonyl)-quinazoline-4-amine: Similar structure but lacks the 2-amino group.
6-(Morpholine-1-sulfonyl)-quinazoline-2,4-diamine: Similar structure but with a morpholine group instead of piperidine.
Uniqueness
6-(Piperidine-1-sulfonyl)-quinazoline-2,4-diamine is unique due to its specific substitution pattern, which can confer distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds. The presence of both the piperidine-1-sulfonyl group and the quinazoline core can enhance its biological activity and specificity.
Properties
CAS No. |
56044-06-5 |
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Molecular Formula |
C13H17N5O2S |
Molecular Weight |
307.37 g/mol |
IUPAC Name |
6-piperidin-1-ylsulfonylquinazoline-2,4-diamine |
InChI |
InChI=1S/C13H17N5O2S/c14-12-10-8-9(4-5-11(10)16-13(15)17-12)21(19,20)18-6-2-1-3-7-18/h4-5,8H,1-3,6-7H2,(H4,14,15,16,17) |
InChI Key |
PEKBXLPDMLWTFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N |
Origin of Product |
United States |
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